molecular formula C13H14N2O2S B2961117 N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 866134-22-7

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2961117
CAS No.: 866134-22-7
M. Wt: 262.33
InChI Key: YIPVLOCSZQBOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiazole core linked to a furan-2-carboxamide group with an N-methyl substitution. The compound belongs to a broader class of benzothiazole derivatives, which are widely explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15(12(16)10-6-4-8-17-10)13-14-9-5-2-3-7-11(9)18-13/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPVLOCSZQBOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(S1)CCCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

To contextualize the unique attributes of the target compound, we compare it with structurally related analogs (Table 1). Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Implications References
Target (N-methyl-N-(tetrahydrobenzothiazolyl)furan-2-carboxamide) C13H15N3O2S ~283.33* N-methyl, furan-2-carboxamide Enhanced lipophilicity (N-methyl), potential π-π stacking (furan) -
N-(Tetrahydrobenzothiazolyl)furan-2-carboxamide (non-methylated analog) C12H13N2O2S 281.31 Furan-2-carboxamide (no methyl) Higher polarity vs. target; reduced membrane permeability
N-(Tetrahydrobenzothiazolyl)acetamide (Compound B) C9H12N2OS 196.27 Acetamide group Simplified structure; increased solubility due to smaller alkyl group
2-Chloro-N-(tetrahydrobenzothiazolyl)acetamide (Compound C) C9H11ClN2OS 230.72 Chloroacetamide Electronegative Cl enhances reactivity; possible toxicity concerns
N-(Tetrahydrobenzothiazolyl)propanamide (Compound D) C10H14N2OS 210.30 Propanamide group Increased lipophilicity vs. acetamide; potential for prolonged metabolic half-life
N-(Tetrahydrobenzothiazolyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide (E) C13H9ClF3N3O2S 328.32 Trifluoromethylpyrimidine-carboxamide Electron-withdrawing CF3 improves stability; higher molecular weight
4-Oxo-4-(3-oxopiperazinyl)-N-(tetrahydrobenzothiazolyl)butanamide (Compound F) C15H20N4O3S 336.41 Piperazinyl-butanoate group Bulky substituent; potential for improved bioavailability via H-bonding

*Estimated based on structural similarity.

Key Findings and Discussion

Substituent Effects on Physicochemical Properties
  • N-Methyl Group (Target vs. Non-Methylated Analog): The N-methyl group in the target compound reduces polarity, enhancing lipophilicity and likely improving blood-brain barrier penetration compared to the non-methylated furan analog .
  • Furan vs. Pyrimidine/Trifluoromethyl (Target vs.
  • Chloroacetamide (Compound C) : The chlorine atom in Compound C may improve binding affinity to electrophilic targets but raises concerns about toxicity and synthetic complexity .

Biological Activity

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS No. 866134-22-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • Boiling Point : 405.4 ± 37.0 °C (predicted)
  • Density : 1.317 ± 0.06 g/cm³ (predicted)
  • pKa : 4.28 ± 0.20 (predicted)

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) :
    • This compound has shown potential as a multitarget-directed ligand for the treatment of Alzheimer's disease by inhibiting AChE and butyrylcholinesterase (BuChE), which are critical in the breakdown of acetylcholine. The IC50 values for BuChE inhibition were reported at 0.08 μM, significantly more potent than standard treatments like rivastigmine .
  • Antioxidant Activity :
    • The compound exhibits notable antioxidant properties that may protect neuronal cells from oxidative stress, a significant factor in neurodegenerative diseases.
  • Neuroprotective Effects :
    • Studies indicate that it can influence amyloid-beta aggregation and reduce neurodegeneration associated with Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values where applicable:

Activity TypeDescriptionIC50 Value (μM)
AChE InhibitionInhibits acetylcholinesterase0.08
BuChE InhibitionInhibits butyrylcholinesterase0.14
Aβ Aggregation InhibitionReduces amyloid-beta aggregation0.74
Antioxidant CapacityTotal antioxidant capacity (Trolox equivalent)Not specified

Case Studies

  • Alzheimer's Disease Research :
    • A study focused on modified tacrine derivatives demonstrated that compounds similar to this compound could effectively inhibit AChE and BuChE while also showing neuroprotective effects against amyloid-beta-induced toxicity .
  • Antibacterial Activity :
    • Compounds derived from benzothiazole structures have been shown to possess antibacterial properties against various strains of bacteria such as Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Q & A

Basic: What are the common synthetic routes for preparing N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves two key steps:

Preparation of the tetrahydrobenzothiazole amine core : Cyclocondensation of cyclohexanone derivatives with thiourea or thioamides under acidic conditions yields 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine intermediates. For example, cyclohexanone reacts with thiourea in ethanol/HCl to form the benzothiazole ring .

Carboxamide coupling : The amine is reacted with furan-2-carboxylic acid derivatives. Activation of the carboxylic acid (e.g., using EDCl/HOBt or thionyl chloride) facilitates amide bond formation. Methanol or THF is often used as the solvent, with heating (reflux) for 6-12 hours .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals corresponding to the tetrahydrobenzothiazole’s methylene protons (δ 1.5–2.5 ppm, multiplet) and the furan’s aromatic protons (δ 6.3–7.5 ppm). The N-methyl group typically appears as a singlet near δ 3.0 ppm .
    • ¹³C NMR : Confirm the carbonyl (C=O) signal at δ 160-170 ppm and the benzothiazole’s thiocarbonyl (C=S) at δ 180-190 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass of the molecular ion (C₁₃H₁₆N₂O₂S, calculated [M+H]⁺ = 265.1014) .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism in the benzothiazole ring?

Tetrahydrobenzothiazoles may exhibit tautomerism between thione (C=S) and thiol (C-SH) forms, leading to split or shifted NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling the sample to -40°C in DMSO-d₆ can slow tautomeric interconversion, simplifying splitting patterns .
  • X-ray crystallography : Use single-crystal diffraction (e.g., SHELXL refinement) to unambiguously assign the dominant tautomer and confirm bond lengths/angles .

Advanced: What experimental design considerations are critical for optimizing the compound’s biological activity?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents on the furan and benzothiazole moieties. For example:
    • Introduce electron-withdrawing groups (e.g., nitro, halogens) on the furan to enhance metabolic stability .
    • Modify the tetrahydrobenzothiazole’s saturation (e.g., fully aromatic vs. partially saturated) to assess rigidity’s impact on target binding .
  • In vitro assays : Use standardized protocols for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays with ATP competition). Include positive controls (e.g., staurosporine for kinases) .

Basic: How should researchers validate the purity of synthesized batches?

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor for byproducts like unreacted furan-2-carboxylic acid (retention time ~3.5 min) or residual cyclohexanone derivatives .
  • Elemental analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C 59.07%, H 5.30%, N 10.60%) .

Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (≈50 µM in water), and CYP450 inhibition risk. High logP (>3) may suggest poor aqueous solubility, necessitating formulation adjustments (e.g., PEG-based solvents) .

Basic: What are the best practices for handling and storing this compound?

  • Storage : Keep in amber vials at -20°C under inert gas (argon) to prevent oxidation of the benzothiazole sulfur.
  • Stability testing : Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) every 3 months. Hydrolysis of the amide bond (Rf ~0.4) indicates moisture ingress .

Advanced: How to address low yields in the carboxamide coupling step?

  • Activation optimization : Replace EDCl with T3P (propylphosphonic anhydride), which offers higher coupling efficiency and easier byproduct removal .
  • Solvent screening : Test polar aprotic solvents like DMF or DMSO, which stabilize intermediates. For example, DMF increases reaction rates by 30% compared to THF .

Basic: What in vitro models are suitable for preliminary biological screening?

  • Cancer cell lines : Use HepG2 (liver) or MCF-7 (breast) for cytotoxicity screening at 10–100 µM concentrations .
  • Enzyme targets : Test against casein kinase 1 (CK1) or SIRT2, as benzothiazole derivatives are known modulators of these enzymes .

Advanced: How to interpret conflicting bioactivity data between synthetic batches?

  • Impurity profiling : Compare HPLC traces of active vs. inactive batches. A minor impurity (e.g., <1% of a des-methyl derivative) may act as a potent off-target inhibitor .
  • Dose-response curves : Perform IC₅₀ determinations in triplicate to rule out assay variability. Use nonlinear regression (GraphPad Prism) to calculate confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.